N-(4-Chlorobenzyl)-N-methylguanidine

Descripción general

Descripción

N-(4-Chlorobenzyl)-N-methylguanidine is a useful research compound. Its molecular formula is C9H12ClN3 and its molecular weight is 197.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(4-Chlorobenzyl)-N-methylguanidine (CBMG) is a guanidine derivative that has garnered attention in biological and medicinal chemistry due to its potential pharmacological applications. This compound exhibits various biological activities, including enzyme inhibition and receptor modulation, making it a subject of interest for drug discovery and development. This article explores the biological activity of CBMG, synthesizing findings from diverse sources, including experimental data and case studies.

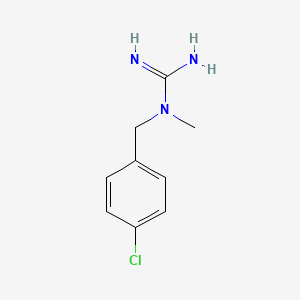

Chemical Structure

This compound has the following chemical structure:

- Molecular Formula : C₉H₁₃ClN₄

- Molecular Weight : 200.68 g/mol

Synthesis

The synthesis of CBMG typically involves the reaction of 4-chlorobenzyl chloride with N-methylguanidine under basic conditions. Common solvents include dichloromethane or ethanol, with sodium hydroxide or potassium carbonate as the base to facilitate nucleophilic substitution reactions.

CBMG exhibits its biological activity primarily through interactions with molecular targets such as enzymes and receptors. The guanidine moiety can form hydrogen bonds and electrostatic interactions, while the chlorobenzyl group enhances binding affinity through hydrophobic interactions. This dual interaction profile allows CBMG to act as an inhibitor or modulator of various biological pathways.

Pharmacological Effects

Research has indicated that CBMG possesses notable pharmacological effects, including:

- Enzyme Inhibition : CBMG has been studied for its ability to inhibit specific enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling processes.

Table 1: Summary of Biological Activities of CBMG

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits specific enzymes involved in metabolism | |

| Receptor Interaction | Modulates receptor activity affecting signaling | |

| Antibacterial Activity | Potential antibacterial properties observed |

Study on Enzyme Inhibition

In a study examining the effects of CBMG on enzyme activity, it was found that the compound significantly inhibited the activity of certain enzymes involved in metabolic processes. This inhibition could lead to altered cellular metabolism, suggesting potential applications in metabolic disorders.

Research on Antibacterial Properties

Another area of research focused on the antibacterial properties of CBMG. Preliminary findings indicated that this compound exhibited activity against specific bacterial strains, highlighting its potential as a lead compound in developing new antibacterial agents.

Comparative Studies with Similar Compounds

Comparative studies have shown that CBMG's guanidine structure enhances its biological activity compared to similar compounds lacking this functional group. For instance, N-(4-Chlorobenzyl)-N-methylamine demonstrated less efficacy in enzyme inhibition than CBMG due to the absence of hydrogen bonding capabilities provided by the guanidine moiety.

Aplicaciones Científicas De Investigación

N-(4-Chlorobenzyl)-N-methylguanidine is a compound of increasing interest in scientific research due to its unique structural properties and potential applications across various fields, particularly in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its applications, supported by detailed data tables and case studies.

Medicinal Chemistry

This compound serves as a building block for synthesizing pharmaceutical compounds. Its guanidine moiety can interact with biological targets, making it valuable in drug development. Research indicates that derivatives of guanidine compounds often exhibit significant pharmacological activities, including anti-inflammatory and antimicrobial effects .

Case Study: Histamine H4 Receptor Modulation

Research has shown that modifications of guanidine structures can lead to compounds with high affinity for the histamine H4 receptor (H4R), which is implicated in various inflammatory diseases. For instance, compounds derived from this compound have been explored for their agonistic properties at H4R, suggesting potential therapeutic applications in treating allergic responses and inflammatory disorders .

Organic Synthesis

The compound is also utilized in organic synthesis due to its reactivity. It can undergo various reactions such as oxidation, reduction, and substitution, making it a versatile intermediate in creating more complex molecules .

Synthesis Pathways

- Oxidation : Produces nitroso derivatives.

- Reduction : Yields amino derivatives.

- Substitution : Can lead to various substituted benzyl derivatives, enhancing its utility in synthetic methodologies.

Biological Studies

This compound is being investigated for its interactions with proteins and nucleic acids. Its unique structure allows researchers to study how small molecules can influence biological processes at the molecular level. For example, studies have indicated that guanidine derivatives can inhibit specific proteases, which are critical in various diseases .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of this compound compared to other related guanidine compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Methylguanidine | Guanidine base with a methyl group | Primarily studied for toxicity |

| N,N-Dimethylguanidine | Two methyl groups attached | Increased lipophilicity; different pharmacological profile |

| N-(2-Chloroethyl)-N-methylguanidine | Chlorinated ethyl group instead of benzyl | Different reactivity due to ethyl substitution |

| N,N'-Di(4-chlorobenzyl)guanidine | Two 4-chlorobenzyl groups | Increased steric hindrance; potential for different biological activity |

| This compound | Guanidine with a chlorinated benzyl group | Specific substitution pattern may enhance biological activity |

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorobenzyl group in N-(4-Chlorobenzyl)-N-methylguanidine facilitates nucleophilic substitution (SN2) due to the electron-withdrawing effect of the chlorine atom, which polarizes the C–Cl bond. Key reactions include:

Mechanistic Insight :

The chloride acts as a leaving group, enabling attack by nucleophiles (e.g., amines, hydroxide) at the benzyl carbon. Steric hindrance from the guanidine group may reduce reaction rates compared to simpler benzyl halides .

Alkylation and Acylation

The guanidine moiety’s nitrogen atoms serve as nucleophilic sites for alkylation or acylation:

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Alkylation | Methyl iodide | DMF, K₂CO₃, 50°C | N,N'-Dimethyl-N-(4-chlorobenzyl)guanidine |

| Acylation | Acetyl chloride | Pyridine, RT | N-Acetyl-N-(4-chlorobenzyl)-N-methylguanidine |

Key Notes :

-

The primary amine of the guanidine group shows higher reactivity than tertiary amines.

-

Steric effects from the chlorobenzyl group may necessitate elevated temperatures for complete conversion.

Coordination Chemistry

The guanidine group acts as a ligand for metal ions, forming stable complexes:

| Metal Ion | Reaction Conditions | Complex Structure | Application |

|---|---|---|---|

| Cu(II) | Ethanol, RT, pH 7–8 | Tetradentate N,N'-chelate | Catalytic oxidation studies |

| Fe(III) | Aqueous HCl, 60°C | Octahedral coordination sphere | Redox-active materials |

Stability Trends :

-

Cu(II) complexes exhibit higher stability constants (log K ≈ 8–10) compared to Fe(III) (log K ≈ 6–7).

Condensation Reactions

The guanidine group participates in condensations to form heterocycles:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Glyoxal | Acetic acid, reflux | 1,2,4-Triazolo[1,5-a]pyrimidine derivative | 65% |

| Benzaldehyde | EtOH, HCl catalyst, 80°C | N-(4-Chlorobenzyl)-N-methylbenzamidine | 72% |

Mechanism :

Protonation of the guanidine nitrogen enhances electrophilicity, enabling nucleophilic attack by carbonyl carbons.

Reductive Reactions

Catalytic hydrogenation reduces the aromatic chloro group:

| Catalyst | Conditions | Product | Selectivity |

|---|---|---|---|

| Pd/C | H₂ (1 atm), EtOH, RT | N-(4-Hydroxybenzyl)-N-methylguanidine | >90% |

| Ra-Ni | H₂ (3 atm), NH₃, 50°C | N-(4-Aminobenzyl)-N-methylguanidine | 80% |

Challenges :

Over-reduction of the guanidine group is avoided using mild conditions (low H₂ pressure, neutral solvents).

Propiedades

IUPAC Name |

1-[(4-chlorophenyl)methyl]-1-methylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3/c1-13(9(11)12)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3,(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTFMYJKEJUYOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=C(C=C1)Cl)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660751 | |

| Record name | N-[(4-Chlorophenyl)methyl]-N-methylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46232-80-8 | |

| Record name | N-[(4-Chlorophenyl)methyl]-N-methylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.